6-Formylbicyclo[4.2.1]nonan-1-yl acetate
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Overview
Description
6-Formylbicyclo[4.2.1]nonan-1-yl acetate is a chemical compound that belongs to the bicyclo[4.2.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a formyl group and an acetate ester. The bicyclo[4.2.1]nonane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylbicyclo[4.2.1]nonan-1-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the formyl and acetate groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Formylbicyclo[4.2.1]nonan-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-Carboxybicyclo[4.2.1]nonan-1-yl acetate.
Reduction: 6-Hydroxymethylbicyclo[4.2.1]nonan-1-yl acetate.
Substitution: Various substituted bicyclo[4.2.1]nonane derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formylbicyclo[4.2.1]nonan-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Formylbicyclo[4.2.1]nonan-1-yl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid, which may further influence biological pathways.
Comparison with Similar Compounds
6-Formylbicyclo[4.2.1]nonan-1-yl acetate can be compared with other bicyclo[4.2.1]nonane derivatives, such as:
6-Hydroxybicyclo[4.2.1]nonan-1-yl acetate: Similar structure but with a hydroxyl group instead of a formyl group.
6-Aminobicyclo[4.2.1]nonan-1-yl acetate: Contains an amino group, which can lead to different reactivity and biological activity.
6-Methylbicyclo[4.2.1]nonan-1-yl acetate: Features a methyl group, affecting its steric and electronic properties.
The uniqueness of 6-Formylbicyclo[42
Properties
CAS No. |
88226-69-1 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(6-formyl-1-bicyclo[4.2.1]nonanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-10(14)15-12-5-3-2-4-11(8-12,9-13)6-7-12/h9H,2-8H2,1H3 |
InChI Key |
QXKSKUIXKVLWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCCCC(C1)(CC2)C=O |
Origin of Product |
United States |
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